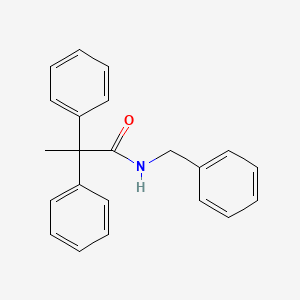

N-benzyl-2,2-diphenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21(24)23-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDLWHMDXBDESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation of N Benzyl 2,2 Diphenylpropanamide and Analogues

Established Reaction Pathways for N-benzyl-2,2-diphenylpropanamide Synthesis

Conventional Multistep Synthetic Routes

A traditional and reliable method for the synthesis of this compound involves a two-step process. This approach begins with the conversion of a carboxylic acid to a more reactive acylating agent, typically an acid chloride, followed by its reaction with an amine.

The first step is the preparation of 2,2-diphenylpropanoyl chloride from 2,2-diphenylpropanoic acid. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred as the byproducts, carbon dioxide and hydrogen chloride, are gaseous, which simplifies purification.

In the second step, the synthesized 2,2-diphenylpropanoyl chloride is reacted with benzylamine (B48309) in the presence of a base to yield the final product, this compound. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is crucial for neutralizing the hydrogen chloride gas that is liberated during the reaction, thereby driving the reaction to completion.

A plausible reaction scheme is as follows:

Step 1: Formation of the Acid Chloride

Ph₂C(CH₃)COOH + (COCl)₂ → Ph₂C(CH₃)COCl + CO + CO₂ + HCl

Step 2: Amide Formation

Ph₂C(CH₃)COCl + PhCH₂NH₂ + Et₃N → Ph₂C(CH₃)CONHCH₂Ph + Et₃N·HCl

This multistep approach, while effective, can have drawbacks related to the handling of corrosive reagents like thionyl chloride and the generation of stoichiometric amounts of waste, such as the triethylammonium (B8662869) chloride salt.

Strategies Involving Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a more atom-economical approach compared to the acid chloride method. bath.ac.uk This transformation, however, is not spontaneous and typically requires the use of coupling agents to activate the carboxylic acid. lookchem.com

For the synthesis of this compound, 2,2-diphenylpropanoic acid would be reacted with benzylamine in the presence of a coupling agent. A wide array of coupling agents are available, with carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) being among the most common. The reaction mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, benzylamine, to form the desired amide and a urea (B33335) byproduct.

To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with the coupling agent. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization (if applicable) and other side reactions.

The general reaction can be represented as:

Ph₂C(CH₃)COOH + PhCH₂NH₂ + Coupling Agent → Ph₂C(CH₃)CONHCH₂Ph + Byproducts

While direct amidation with coupling agents avoids the use of harsh chlorinating agents, the generation of stoichiometric amounts of byproducts from the coupling agent remains a significant drawback from a green chemistry perspective. researchgate.net

Advanced and Novel Synthetic Approaches to this compound

In recent years, significant research has focused on developing more efficient, selective, and environmentally benign methods for amide bond formation. These advanced approaches aim to minimize waste, reduce reaction times, and avoid the use of hazardous reagents.

Catalytic Systems in this compound Formation (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of amides and other carbonyl compounds. magtech.com.cn A plausible, though not explicitly reported, catalytic approach for the synthesis of this compound could involve a palladium-catalyzed carbonylative coupling of a suitable aryl or benzyl (B1604629) halide with an appropriate amine and a carbon monoxide source.

One hypothetical pathway could involve the palladium-catalyzed carbonylation of a benzyl halide in the presence of a diphenyl-substituted nucleophile and benzylamine. A more likely scenario would involve the carbonylation of an appropriate aryl halide, followed by a series of transformations.

A proposed catalytic cycle for a related palladium-catalyzed amidation is depicted below:

A plausible catalytic cycle for a related palladium-catalyzed amidation.

This cycle would typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by CO insertion to form a Pd(II)-acyl complex. Subsequent transmetalation or reaction with an amine would lead to the formation of the amide and regeneration of the Pd(0) catalyst. Such catalytic methods offer high atom economy and functional group tolerance. nsf.gov

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. sigmaaldrich.com The direct amidation of carboxylic acids and amines can be significantly enhanced under microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating methods. bath.ac.uklookchem.com

For the synthesis of this compound, a mixture of 2,2-diphenylpropanoic acid and benzylamine could be subjected to microwave irradiation. In some cases, the reaction can be performed under solvent-free ("neat") conditions, which further enhances the green credentials of the process by eliminating the need for potentially harmful solvents. bath.ac.uklookchem.com The high temperatures and pressures achieved in a sealed microwave reactor can facilitate the direct condensation of the carboxylic acid and amine, driving off the water molecule formed and shifting the equilibrium towards the product. bath.ac.uklookchem.com

The use of a catalyst, such as ceric ammonium (B1175870) nitrate, can further promote the reaction under microwave conditions, allowing for a rapid and efficient synthesis of the amide. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. youtube.com When applied to the synthesis of this compound, these principles can guide the selection of the most sustainable route.

Several metrics are used to quantify the "greenness" of a reaction, including atom economy, reaction mass efficiency, and process mass intensity (PMI). researchgate.net

| Metric | Description | Ideal Value |

| Atom Economy | The measure of the amount of starting materials that end up in the desired product. | 100% |

| Reaction Mass Efficiency | The ratio of the mass of the desired product to the total mass of reactants used. | 100% |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | 1 |

A comparative analysis of the different synthetic routes for this compound reveals significant differences in their environmental footprint. The conventional acid chloride route has a low atom economy due to the use of a chlorinating agent and a base, and it generates a significant amount of waste. The use of coupling agents improves the atom economy slightly but still produces stoichiometric byproducts.

In contrast, catalytic methods and microwave-assisted solvent-free reactions offer a much greener profile. sigmaaldrich.comyoutube.com These approaches have the potential for high atom economy, generate minimal waste, and often require less energy. bath.ac.uklookchem.comsigmaaldrich.com The ideal synthesis of this compound from a green chemistry perspective would be a direct catalytic condensation of 2,2-diphenylpropanoic acid and benzylamine that produces only water as a byproduct.

Detailed Mechanistic Investigations of this compound Synthesis

The formation of this compound is typically achieved through the condensation of 2,2-diphenylpropanoic acid and benzylamine. This transformation, while conceptually straightforward, involves a series of intricate mechanistic steps, including the activation of the carboxylic acid, nucleophilic attack by the amine, and the formation and breakdown of key intermediates. The reaction can proceed through different pathways, primarily ionic, although radical-based approaches are also explored in modern organic synthesis for C-N bond formation. rsc.orgresearchgate.net

The synthesis of amides from carboxylic acids and amines is a condensation reaction that requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the less nucleophilic amine. numberanalytics.com Without an activating agent, the reaction requires harsh thermal conditions, which can be inefficient. researchgate.net

The most common strategy involves the use of coupling reagents. In this scenario, the carboxylic acid (2,2-diphenylpropanoic acid) first reacts with the coupling agent to form a highly reactive acyl-substituted intermediate. This intermediate is much more electrophilic than the free carboxylic acid.

The mechanism of amide bond formation generally proceeds through a tetrahedral intermediate . libretexts.orgnih.gov The key steps are:

Activation of the Carboxylic Acid: The carbonyl oxygen of 2,2-diphenylpropanoic acid is activated. If an acid catalyst is used, it is protonated. With a coupling reagent like dicyclohexylcarbodiimide (DCC) or HATU, an activated O-acylisourea or an activated ester is formed, respectively. numberanalytics.com

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the activated carbonyl carbon. This step leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. nih.gov

Collapse of the Intermediate: This tetrahedral intermediate is unstable and collapses. The leaving group (e.g., water, dicyclohexylurea) is expelled, and the C=O double bond is reformed, yielding the final amide product.

Transition states in amidation reactions are high-energy structures that correspond to the energy maxima along the reaction coordinate. acs.orgacs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model these transient structures. researchgate.netmdpi.com For the reaction between an activated carboxylic acid and an amine, the highest energy transition state is typically associated with the formation or collapse of the tetrahedral intermediate. mdpi.com For instance, studies on enzyme-catalyzed amide bond isomerization have synthesized stable molecules that mimic the 90°-twisted geometry of the amide bond in the transition state, highlighting the high energy of this conformation. acs.orgacs.org

Table 1: Key Species in the Ionic Amidation Pathway

| Species | Description | Role in Synthesis |

| 2,2-Diphenylpropanoic Acid | Carboxylic acid starting material. nih.govsigmaaldrich.com | Provides the acyl group for the final amide. |

| Benzylamine | Amine starting material. | Acts as the nucleophile, providing the nitrogen atom. |

| Activated Acyl Intermediate | A highly reactive species formed from the carboxylic acid and a coupling agent (e.g., O-acylisourea). | Serves as a potent electrophile for the amine attack. |

| Tetrahedral Intermediate | A short-lived, sp³-hybridized intermediate formed after the amine attacks the activated carbonyl. libretexts.orgnih.gov | Precedes the formation of the final amide bond. |

| Transition State | The highest energy point on the reaction coordinate, typically involving the formation or breakdown of the tetrahedral intermediate. acs.orgmdpi.com | Represents the energy barrier that must be overcome for the reaction to proceed. |

The conventional synthesis of this compound from its corresponding carboxylic acid and amine is a classic example of an ionic pathway . numberanalytics.comlibretexts.org This pathway is characterized by the interaction of a nucleophile (the amine) with an electrophile (the activated carboxylic acid), involving the movement of electron pairs, as detailed in the section above.

However, modern synthetic chemistry has also explored radical pathways for the formation of C-N bonds, which could conceptually be applied to synthesize amides or their analogues. rsc.orgresearchgate.net These methods often involve the generation of highly reactive radical species under milder conditions, sometimes mediated by photoredox catalysis. mdpi.com

A hypothetical radical-based synthesis might not involve a pre-formed carboxylic acid but could proceed via C-H amination. For instance, a radical could be generated at the benzylic position of a suitable precursor, followed by trapping with an aminating agent. nih.gov Electrochemical methods can also be used to generate amidyl radicals or to make amines more nucleophilic via deprotonation, facilitating amide bond formation through radical or enhanced ionic mechanisms. rsc.org

Visible-light-mediated reactions can generate aryl radicals from aryl iodides, which can then be carbonylated and trapped with an amine to form amides, proceeding through a hybrid radical/ionic mechanism. mdpi.com While not the standard route for a simple amide like this compound, these radical pathways offer alternative disconnections and are valuable for the synthesis of more complex analogues where traditional ionic methods may fail. researchgate.netnih.gov

Stereochemical Control: The target molecule, this compound, is achiral as the α-carbon is a quaternary center bearing two identical phenyl groups. However, for the synthesis of analogues where the two aryl groups are different, or where one is replaced by another substituent, the α-carbon becomes a stereocenter. Achieving stereocontrol in such cases is a significant challenge in organic synthesis.

Several strategies have been developed for the enantioselective synthesis of chiral amides and their precursors, chiral amines. chemrxiv.orgnih.govacs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamides or enamines is a powerful method for establishing a chiral amine center. acs.orgyoutube.com This typically involves using a transition metal catalyst (e.g., Rhodium or Ruthenium) with a chiral phosphine (B1218219) ligand like BINAP. youtube.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the enantiomerically enriched product. orgsyn.org

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases or proteases, can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of amides, often with high enantioselectivity. nih.gov

In a study of N-benzyl-2-acetamidopropionamide derivatives, it was shown that the biological activity resided almost exclusively in the (R)-stereoisomer, highlighting the importance of stereochemical control in the synthesis of active pharmaceutical ingredients. nih.gov

Regioselectivity: Regioselectivity concerns the control over which position of a molecule reacts. In the context of this compound synthesis, regioselectivity becomes crucial when using substrates with multiple reactive sites. For example, if the phenyl rings of the 2,2-diphenylpropanoic acid moiety were substituted, a synthetic method would need to differentiate between various C-H bonds on the aromatic rings for functionalization. acs.orgmdpi.com

Modern methods like transition-metal-catalyzed C-H amination often employ directing groups to achieve high regioselectivity. nih.govmdpi.com Similarly, photochemical methods for C(sp³)–H amination have been developed that show regioselectivity based on steric and electronic factors. acs.org For amides with different potential alkylation sites (N vs. O), reaction conditions can be tuned to favor one over the other. For instance, using trifluoroacetic acid with Meerwein's reagent has been shown to achieve selective O-alkylation of amides to form imidates. organic-chemistry.org

Optimization Strategies for Yield and Purity in Academic Synthesis of this compound

Optimizing the synthesis of this compound in an academic laboratory involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. Key factors include the choice of coupling agent, solvent, base, temperature, and reaction time. acs.orgnih.govnih.gov

Given the steric hindrance around the carbonyl group of 2,2-diphenylpropanoic acid, a powerful coupling agent is likely required for efficient amidation.

Key Optimization Parameters:

Coupling Reagent: A variety of coupling reagents are available, each with its own mechanism and effectiveness for sterically hindered substrates. Common choices include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). Screening different activators is a primary optimization step. nih.gov

Solvent: The solvent can influence reaction rates and solubility of reactants and byproducts. Dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are common choices.

Base: An organic, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

Temperature: While many amidations proceed at room temperature, gentle heating may be required to overcome the activation energy for sterically demanding substrates.

Purification: High purity is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and byproducts from the coupling agent (e.g., dicyclohexylurea if DCC is used).

Table 2: Illustrative Optimization of Amide Synthesis Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity Notes |

| 1 | DCC | DIPEA | DCM | 25 | Moderate | Byproduct (DCU) can complicate purification. |

| 2 | EDC/HOBt | DIPEA | DMF | 25 | Good | HOBt suppresses side reactions; EDC byproduct is water-soluble. |

| 3 | HATU | DIPEA | DMF | 25 | High | Often highly effective for hindered couplings. nih.gov |

| 4 | T3P | Pyridine | MeCN | 50 | Good | Versatile reagent with easy workup. |

| 5 | None | None | Toluene | 150 (reflux) | Low | Thermal condensation is often low-yielding and requires high temperatures. researchgate.net |

This table is illustrative and represents general trends in amide synthesis optimization. Actual results for this compound would require experimental verification.

Studies on the automated solid-phase synthesis of amide-linked RNA have shown that steric hindrance is a key variable to overcome, and that coupling efficiency can be significantly improved by optimizing the activating agents and reaction times, achieving yields of 91–95% in just 5 minutes. acs.orgnih.govnih.gov These findings underscore the importance of systematic optimization for challenging amide bond formations.

A comprehensive search for scientific literature and experimental data on the chemical compound This compound reveals a significant lack of published research. While data exists for structurally related molecules, such as amides with different substituents (e.g., N-benzyl-2,2-dimethylpropanamide or N-benzyl-2,2-diphenylacetamide), specific analytical and structural data for this compound itself is not available in the public domain.

Therefore, it is not possible to provide a detailed, data-rich article focusing solely on the advanced structural characterization and conformational analysis of this compound as requested. The creation of such an article would require access to primary research data from spectroscopic and crystallographic analyses that have not been published.

The following sections, which were requested in the outline, cannot be populated with scientifically accurate and specific information for the target compound due to this absence of data:

Advanced Structural Characterization and Conformational Analysis of N Benzyl 2,2 Diphenylpropanamide

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

To generate the requested detailed article with data tables, primary experimental research on N-benzyl-2,2-diphenylpropanamide would need to be conducted and published. Without such sources, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Polymorphism and Co-crystallization Phenomena

The solid-state structure of a molecule can have a profound impact on its physicochemical properties. For a molecule like this compound, understanding phenomena such as polymorphism and co-crystallization is crucial for controlling these properties.

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. mdpi.com These different crystalline arrangements, known as polymorphs, can exhibit significant variations in properties like melting point, solubility, and stability, even though the chemical composition remains identical. mdpi.com The specific polymorph obtained can be influenced by a variety of factors during crystallization, including the choice of solvent, the rate of cooling, and the temperature. mdpi.com For example, in a study on 2-benzoyl-N,N-diethylbenzamide, different polymorphs were obtained simply by using different solvents for recrystallization. mdpi.com While specific polymorphic studies on this compound are not extensively documented in the provided literature, the general principles of polymorphism are highly relevant. The molecule possesses rotatable bonds that can lead to different molecular conformations, which in turn can pack into various crystalline arrangements. mdpi.com

Co-crystallization is a technique used to design new crystalline solids by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio within the same crystal lattice. nih.govscielo.br This approach can be used to modify the physicochemical properties of a compound. nih.govscielo.br The formation of co-crystals is driven by non-covalent interactions, most commonly hydrogen bonds. nih.gov Various methods can be employed to produce co-crystals, each with its own advantages. nih.gov

Interactive Table: Methods for Co-crystal Formation

| Method | Description | Key Features |

|---|---|---|

| Solution-Based Methods | ||

| Cooling Crystallization | A solution of the API and co-former is heated and then slowly cooled to induce supersaturation and co-crystal formation. nih.gov | Yield and crystallinity can be high. nih.gov |

| Solvent Evaporation | The API and co-former are dissolved in a common solvent, which is then slowly evaporated to form co-crystals. nih.gov | Simple and widely used method. |

| Anti-solvent Addition | An anti-solvent (in which the components are insoluble) is added to a solution of the API and co-former to induce precipitation of the co-crystal. nih.gov | Can increase the degree of supersaturation, leading to higher yields. nih.gov |

| Solid-State Methods | ||

| Fusion (Grinding) | A physical mixture of the API and co-former is heated until it melts, then cooled to form a single fused material. nih.gov | Solvent-free approach. |

Computational Approaches to this compound Conformational Space

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into molecular conformations, flexibility, and reactivity that can be difficult to obtain otherwise.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.comresearchgate.net It is widely employed for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netnih.gov

The process involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to build the molecular orbitals. nih.govnih.gov The calculation then iteratively adjusts the positions of the atoms until the forces on them are minimized and a stable energy state is reached. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov

Beyond geometry, DFT is used to calculate key electronic properties that govern a molecule's behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies a more reactive molecule.

Interactive Table: Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized molecular structure. bohrium.com | Used to compare the relative stability of different isomers or conformers; the lowest energy represents the most stable structure. bohrium.com |

| Bond Lengths/Angles | The optimized distances between bonded atoms and the angles between adjacent bonds. nih.gov | Provides the fundamental geometric structure of the molecule for comparison with experimental data (e.g., from X-ray crystallography). nih.gov |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the rotation around a central bond. researchgate.net | Crucial for describing the molecule's conformation and identifying different rotational isomers (rotamers). |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; associated with the ionization potential. rasayanjournal.co.in |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; associated with the electron affinity. rasayanjournal.co.in |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | An indicator of molecular stability and reactivity; a large gap suggests high stability. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While DFT is excellent for finding stable, low-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule behaves over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to explore the conformational landscape and flexibility of a molecule like this compound. nih.govmdpi.com

This approach is invaluable for understanding how the flexible parts of this compound, such as the benzyl (B1604629) and phenyl groups, move and interact with each other and with their environment (e.g., a solvent or a biological receptor). The simulation can reveal the different conformational states the molecule can access, the energy barriers between these states, and the pathways for transitioning between them. nih.gov

Interactive Table: Insights from Molecular Dynamics Simulations

| Insight | Description | Application for this compound |

|---|---|---|

| Conformational Sampling | Exploration of the full range of accessible shapes (conformations) of the molecule. nih.gov | Identifies the most populated and energetically favorable conformations in a given environment. |

| Molecular Flexibility | Quantifies the movement and fluctuations of different parts of the molecule. | Reveals which parts of the molecule are rigid and which are flexible, which is important for binding interactions. |

| Solvent Interactions | Simulates the dynamic interactions between the molecule and surrounding solvent molecules. mdpi.com | Helps to understand solubility and how the solvent influences the conformational preferences of the molecule. |

| Interaction Pathways | Can be used to model the process of one molecule binding to another, such as a drug to a protein. | Provides a dynamic view of how this compound might approach and interact with a biological target. |

| Thermodynamic Properties | Calculation of properties like free energy differences between different states. | Can be used to predict the relative stability of different conformers or binding modes. |

Quantum Chemical Descriptors for Structural Insights (e.g., Fukui functions, electrostatic potential)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties and reactivity. rasayanjournal.co.inchemrxiv.orgresearchgate.net These descriptors provide a bridge between the theoretical quantum mechanical description of a molecule and its observable chemical behavior. rasayanjournal.co.in

Fukui Function, f(r): The Fukui function is a local reactivity descriptor derived from DFT that indicates the propensity of an electronic density to change at a specific point r when the total number of electrons in the system changes. nih.gov In simpler terms, it helps to identify the most reactive sites within a molecule. It can distinguish between sites susceptible to electrophilic attack (attack by an electron-seeking species), nucleophilic attack (attack by a nucleus-seeking species), and radical attack. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a property used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Regions of positive potential, which are electron-poor and indicate sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atom, making it a hydrogen bond acceptor, and positive potential around the amide hydrogen, making it a hydrogen bond donor.

Interactive Table: Key Quantum Chemical Descriptors

| Descriptor | Definition | Chemical Insight |

|---|---|---|

| Electronegativity (χ) | The ability of a molecule to attract electrons. rasayanjournal.co.in | A high electronegativity indicates the molecule is a good electron acceptor. rasayanjournal.co.in |

| Chemical Hardness (η) | The resistance of a molecule to a change in its electron distribution. rasayanjournal.co.in | A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. rasayanjournal.co.in |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. rasayanjournal.co.in | Quantifies the global electrophilic nature of a molecule; a higher value indicates a stronger electrophile. rasayanjournal.co.in |

| Fukui Function (f(r)) | The change in electron density at a point r with respect to a change in the number of electrons. nih.gov | A local reactivity descriptor that identifies the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov |

| Molecular Electrostatic Potential (MEP) | The potential energy experienced by a positive point charge at various locations on the molecule's surface. researchgate.net | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attack. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of N Benzyl 2,2 Diphenylpropanamide

Hydrolytic Stability and Degradation Pathways under Controlled Conditions

The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions. biosynth.com For N-benzyl-2,2-diphenylpropanamide, the steric bulk of the 2,2-diphenylpropyl group and the N-benzyl group significantly hinders the approach of nucleophiles (like hydroxide (B78521) ions or water) to the carbonyl carbon. uomustansiriyah.edu.iq This steric hindrance makes the amide bond exceptionally stable towards hydrolysis compared to less substituted amides. uomustansiriyah.edu.iqyoutube.com

Under forcing acidic or basic conditions, hydrolysis will proceed, albeit slowly, to yield 2,2-diphenylpropanoic acid and benzylamine (B48309). biosynth.com The reaction is irreversible under both conditions due to the subsequent acid-base reactions of the products. biosynth.com In acidic media, the benzylamine produced is protonated, rendering it non-nucleophilic. biosynth.com In basic media, the 2,2-diphenylpropanoic acid is deprotonated to its carboxylate form. biosynth.com

Table 1: Predicted Hydrolytic Stability of this compound

| Condition | Reagents | Expected Rate | Products |

| Acidic | Aq. HCl or H₂SO₄, heat | Very Slow | 2,2-Diphenylpropanoic Acid and Benzylamine Hydrochloride |

| Basic | Aq. NaOH or KOH, heat | Very Slow | Sodium 2,2-Diphenylpropanoate and Benzylamine |

| Neutral | Water, room temperature | Negligible | No reaction |

This table is based on the general principles of amide hydrolysis and the expected effects of steric hindrance.

The degradation pathway under controlled hydrolysis involves the nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the benzylamide anion, which is a poor leaving group but is facilitated by the harsh reaction conditions. biosynth.com In acidic hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. biosynth.com

Oxidative and Reductive Reactivity Studies

The chemical transformation of this compound can be achieved through oxidative and reductive pathways, often targeting the benzylic position or the amide carbonyl group.

Oxidative Reactivity: A key oxidative reaction for N-benzyl amides is the cleavage of the N-benzyl group. organic-chemistry.orgnih.gov This oxidative debenzylation can be achieved using various reagents, such as those that generate bromo radicals from alkali metal bromides under mild conditions. organic-chemistry.orgnih.gov This process is believed to involve the abstraction of a hydrogen atom from the benzylic position, followed by oxidation and hydrolysis to yield the primary amide (2,2-diphenylpropanamide) and benzaldehyde. researchgate.net

Reductive Reactivity: The reduction of tertiary amides like this compound typically requires strong reducing agents due to the low reactivity of the amide carbonyl group. biosynth.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, reducing the amide to the corresponding tertiary amine, N-benzyl-2,2-diphenylethylamine. nih.gov This reaction proceeds via a nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the amine. researchgate.net Milder or more selective reducing agents, such as certain dialkylboranes or aminoborohydrides, have also been developed for the reduction of tertiary amides, potentially allowing for conversion to the corresponding aldehyde or alcohol under specific conditions. nih.gov

Table 2: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagent(s) | Product(s) |

| Oxidative Debenzylation | KBr/Oxone | 2,2-Diphenylpropanamide, Benzaldehyde |

| Amide Reduction | LiAlH₄ | N-benzyl-2,2-diphenylethylamine |

| Selective Amide Reduction | Disiamylborane | 2,2-Diphenylpropanal, Benzylamine |

This table presents plausible reactions based on studies of similar N-benzyl and tertiary amides.

Photochemical Reactions and Photoinduced Transformations

Electrophilic and Nucleophilic Substitution Reactions at Aromatic and Aliphatic Centers

Electrophilic Aromatic Substitution: The three phenyl rings in this compound are potential sites for electrophilic aromatic substitution (EAS). The reactivity of these rings is influenced by the attached functional groups. libretexts.org

Diphenylmethyl group: The two phenyl rings attached to the quaternary carbon are activated towards EAS due to the inductive effect of the alkyl group. Substitution would be expected to occur at the ortho and para positions. uomustansiriyah.edu.iq

Benzyl (B1604629) group: The phenyl ring of the N-benzyl group is also subject to EAS. The -CH₂- group is weakly activating and an ortho, para-director. bldpharm.com

Amide group influence: The amide group itself is a deactivating group and directs incoming electrophiles to the meta position on an N-aryl ring. nih.gov However, in this compound, the aromatic rings are not directly attached to the amide nitrogen, so the directing effect is transmitted through the methylene (B1212753) and quaternary carbon linkers.

Nucleophilic Substitution: The primary site for nucleophilic substitution is the benzylic carbon of the N-benzyl group. This position is susceptible to Sₙ2 reactions with various nucleophiles, especially if the amide nitrogen is deprotonated to form an amidate anion, which is a better nucleophile. bldpharm.com However, direct substitution on the unactivated C-N bond is difficult. The reactivity of benzylamines in nucleophilic substitution with benzyl bromide has been studied, indicating that electron-donating groups on the benzylamine increase the reaction rate. nih.gov

Theoretical and Computational Chemistry Studies on N Benzyl 2,2 Diphenylpropanamide

Electronic Structure and Bonding Analysis using Ab Initio and DFT Methods

The electronic structure and nature of chemical bonding in a molecule are fundamental to understanding its reactivity, stability, and physical properties. Ab initio and Density Functional Theory (DFT) are powerful computational methods used to model these characteristics from first principles. DFT, in particular, is widely used for its balance of computational cost and accuracy.

While no dedicated DFT studies on N-benzyl-2,2-diphenylpropanamide are available, research on analogous molecules demonstrates the utility of this approach. For instance, a study on N-alkylated 5,5-diphenylhydantoin derivatives, which share the diphenyl group, employed DFT calculations at the B3LYP/6-311++G(d,p) level of theory to determine optimized molecular geometries and analyze frontier molecular orbitals (FMOs). nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. arxiv.org

In the illustrative study of the diphenylhydantoin derivatives, the shapes of the frontier molecular orbitals were analyzed to understand molecular interactions. nih.gov Such calculations for this compound would reveal the distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energetic landscape of its molecular orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies from a DFT Study on a Related Diphenyl Compound This table presents data for an analogous compound, 3-benzyl-5,5-diphenylimidazolidine-2,4-dione, to demonstrate the output of DFT calculations.

| Parameter | Energy (kcal/mol) |

| HOMO Energy | -10.97 |

| LUMO Energy | -8.94 |

| Energy Gap (ΔE) | 2.03 |

| Data derived from a molecular docking study on a related compound, which also included DFT calculations for electronic properties. nih.gov |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations are instrumental in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. st-and.ac.uk These theoretical predictions serve as a powerful tool to aid in the assignment of experimental spectra, confirm molecular structures, and interpret complex spectral data. st-and.ac.ukresearchgate.net

For this compound, while specific ab initio spectroscopic predictions are not published, the methodology is robust. DFT calculations, for example, can compute the magnetic shielding tensors of atomic nuclei to predict ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum.

A pertinent example is the characterization of N-alkylated phenytoin (B1677684) derivatives, where DFT calculations were used to generate theoretical spectral data that were then compared with experimental ¹H NMR, ¹³C NMR, and IR spectra to confirm the synthesized structures. nih.gov Another study on trans-N-methylacetamide successfully modeled the amide I, II, and III vibrational bands by combining DFT with molecular dynamics, predicting frequencies with an error of less than 13 cm⁻¹. acs.org This highlights the accuracy achievable for the amide moiety present in this compound.

Table 2: Conceptual Comparison of Experimental vs. First-Principles Spectroscopic Data This table illustrates how theoretical data would be used to validate the structure of a compound like this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (from First Principles) | Purpose |

| ¹H NMR Chemical Shift (ppm) | δ_exp | δ_calc | Assignment and Confirmation |

| ¹³C NMR Chemical Shift (ppm) | δ_exp | δ_calc | Assignment and Confirmation |

| IR Frequency (cm⁻¹) | ν_exp | ν_calc | Vibrational Mode Assignment |

Reaction Mechanism Modeling and Energy Surface Exploration

Computational chemistry provides profound insights into how chemical reactions occur by modeling reaction mechanisms and exploring their potential energy surfaces. These studies can identify transition states, reaction intermediates, and determine the activation energies that govern reaction rates.

Specific reaction mechanism modeling for this compound is not found in the literature. However, studies on related amide-forming or amide-involving reactions showcase the applied techniques. For example, a study on the photochemical regioselective C(sp³)–H amination of amides used quantum calculations to explore the energetic profile of the reaction mechanism. iu.edu The calculations revealed that the formation of an electron donor–acceptor (EDA) complex was an exergonic process, indicating its thermodynamic favorability. iu.edu

In another relevant investigation, DFT calculations were used to elucidate the complex reaction pathways of cyclic isodiazenes generated from secondary amines. acs.org The study computationally evaluated different mechanistic hypotheses, such as a diaziridine formation pathway versus a dimerization pathway to a cyclic tetrazine, by calculating the energies of intermediates and transition states. acs.org This type of analysis for the synthesis or reactions of this compound could clarify reaction pathways and help optimize reaction conditions.

Molecular Modeling of Interactions with Specific Molecular Targets (excluding clinical outcomes)

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction and analysis of interactions between a small molecule and a biological macromolecule or other molecular targets.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it binds to a protein's active site. This method is crucial for identifying potential biological targets and understanding the structural basis of molecular recognition.

No molecular docking studies have been specifically published for this compound. However, research on structurally similar compounds illustrates the approach. A series of N-benzyl-N-hydroxy-carboxamide analogues were evaluated as phosphodiesterase-4 (PDE4) inhibitors, and docking was used to model the binding of a potent analogue within the PDE4 catalytic domain, revealing interactions that mimicked those of the natural substrate. benthamdirect.com In another highly relevant study, N-alkylated 5,5-diphenylhydantoin derivatives were docked into the active site of cholesterol oxidase. nih.gov The results provided binding affinity scores (in kcal/mol) and detailed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 3: Illustrative Ligand-Protein Docking Results for N-alkylated 5,5-Diphenylhydantoin Derivatives with Cholesterol Oxidase

| Compound | Binding Affinity (kcal/mol) |

| 3-benzyl-5,5-diphenylimidazolidine-2,4-dione | -10.97 |

| 3-ethyl-5,5-diphenylimidazolidine-2,4-dione | -8.94 |

| 3-propyl-5,5-diphenylimidazolidine-2,4-dione | -9.66 |

| Data sourced from a study on N-alkylated phenytoin derivatives. nih.gov |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a compound-target complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the system than static docking. mdpi.com

While no MD simulations for this compound are documented, the study on N-alkylated 5,5-diphenylhydantoin derivatives again provides an excellent template for the methodology. nih.gov Following molecular docking, an 80-nanosecond MD simulation was performed on the most promising compound complexed with cholesterol oxidase. The stability of the complex was assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone. Furthermore, the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method was used to calculate the binding free energy, which provides a more rigorous estimate of binding affinity by accounting for solvation effects. nih.gov

Table 4: Illustrative MD Simulation and MM-GBSA Results for a 3-benzyl-5,5-diphenylimidazolidine-2,4-dione-Protein Complex

| Parameter | Value |

| Simulation Length | 80 ns |

| Protein RMSD | 1.24 ± 0.07 Å |

| Total Binding Free Energy (MM-GBSA) | -51.5 ± 10.6 kcal/mol |

| van der Waals Energy Contribution | -60.8 kcal/mol |

| Electrostatic Energy Contribution | -28.9 kcal/mol |

| Data sourced from a study on an N-alkylated phenytoin derivative. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds and to gain mechanistic insights by identifying the key molecular features (descriptors) that influence the property of interest. nih.gov

There are no published QSAR/QSPR models developed specifically for this compound. However, the development of QSAR models for nitrogen-containing heterocycles as enzyme inhibitors demonstrates the process. nih.gov In one such study, hundreds of models were built to predict the inhibition of c-src tyrosine kinase. nih.gov The final models were selected based on statistical robustness and were used to identify critical molecular descriptors that correlate with inhibitory activity. These descriptors can be based on 2D structure (e.g., atom counts, topological indices) or 3D properties (e.g., surface area, electronic properties). nih.govnih.gov Hologram QSAR (HQSAR) is another technique that uses molecular fragments (holograms) to generate predictive models and create contribution maps that visualize which parts of a molecule are positively or negatively correlated with activity. researchgate.net

Table 5: Examples of Molecular Descriptors Used in QSAR Modeling for Mechanistic Insight This table lists descriptors identified as important in a QSAR study on c-src kinase inhibitors, illustrating the types of parameters that would be relevant for modeling this compound. nih.gov

| Descriptor Abbreviation | Descriptor Name | Type of Information |

| SpMax3_Bh(m) | 3rd highest eigenvalue of Burden matrix | 2D (Topological) |

| DECC | Eccentric topologic index | 2D (Topological) |

| F06[C-N] | Frequency of C-N bonds at topological distance 6 | 2D (Topological) |

| P_VSA_MR_6 | P_VSA-like descriptor using MR as atomic property | 3D (Physicochemical) |

| N-073 | Aromatic nitrogen atom count | 2D (Structural) |

Synthesis and Investigation of N Benzyl 2,2 Diphenylpropanamide Derivatives and Analogues

Rational Design and Synthesis of Structurally Modified N-benzyl-2,2-diphenylpropanamide Derivatives

Modifications on the Benzyl (B1604629) Moiety (e.g., N-substitution, ring functionalization)

Modifications to the benzyl group of this compound are a key area of investigation. These changes can influence the electronic and steric properties of the entire molecule.

N-Substitution: The nitrogen atom of the amide can be a target for substitution. For instance, methylation of the amide nitrogen can be achieved, though selective mono-methylation can be challenging as bis-methylation can occur. researchgate.net The introduction of an N-methyl group can impact the amide's hydrogen bonding capability and conformational flexibility. nih.gov

Ring Functionalization: Introducing substituents onto the aromatic ring of the benzyl group is a common strategy to modulate activity. Studies on analogous N-benzyl phenethylamines have shown that substitutions on the benzyl ring significantly affect their biological activity. nih.gov For example, methoxy (B1213986) or hydroxyl groups can be introduced. The position of these substituents is also crucial; for instance, N-(2-hydroxybenzyl) substituted compounds have shown high activity in related series. nih.gov Halogenation of the benzyl ring is another modification that has been explored in similar structures, which can alter the electronic properties and binding affinities. researchgate.netnih.gov

A variety of substituted benzaldehydes can be used in the synthesis to produce derivatives with different functional groups on the benzyl ring. nih.gov

Table 1: Examples of Modified Benzyl Moieties in N-benzyl-amide Derivatives

| Modification Type | Example Substituent | Rationale for Modification | Potential Impact on Chemical Properties |

|---|---|---|---|

| N-Alkylation | Methyl | Investigate the role of the amide N-H as a hydrogen bond donor. nih.gov | Alters hydrogen bonding capacity and may increase lipophilicity. |

| Ring Substitution (Electron-donating) | 2-Methoxy, 4-Methoxy | Modulate electronic properties and steric bulk. nih.gov | Can influence binding affinity and selectivity in biological systems. |

| Ring Substitution (Electron-withdrawing) | 4-Fluoro, 4-Chloro | Alter electronic distribution and potential for halogen bonding. researchgate.netnih.gov | Can impact binding affinity and metabolic stability. |

Substitutions and Alterations on the Diphenyl Core

The diphenyl core of this compound offers another avenue for structural modification. Introducing substituents on the phenyl rings can significantly impact the molecule's conformation and electronic environment.

While direct studies on this compound are limited, research on related propanamide derivatives with a phenylpyridazine core, which can be considered a bioisostere of a diphenyl system, has shown that substitutions on this core ring system lead to significant changes in activity. nih.gov

Isosteric Replacements within the Amide Linkage

The amide bond is a critical functional group, and its replacement with isosteres can lead to profound changes in a molecule's properties, including metabolic stability and conformational preferences. nih.gov

Common isosteric replacements for the amide group include esters, triazoles, oxadiazoles, and trifluoroethylamines. nih.govcambridgemedchemconsulting.comdrughunter.com For example, replacing the amide with an ester has been explored in indolylglyoxylyl derivatives, though in that specific case, the amide was found to be more favorable for activity. nih.gov Heterocyclic rings like 1,2,4-oxadiazoles are also used as amide bioisosteres and have been incorporated into benzamide (B126) structures. mdpi.com The trifluoroethylamine group is another modern amide isostere that can enhance metabolic stability and alter basicity. drughunter.com

Table 2: Common Isosteric Replacements for the Amide Bond

| Isostere | Rationale for Replacement | Reference |

|---|---|---|

| Ester | To evaluate the importance of the amide N-H as a hydrogen bond donor. nih.gov | nih.gov |

| 1,2,3-Triazole | To introduce a metabolically stable and rigid linker. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | To mimic the electronic and steric properties of the amide with improved metabolic stability. mdpi.com | mdpi.com |

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the derivatives with their chemical reactivity. For this compound analogues, these studies would focus on how different substituents affect properties like reaction rates, equilibrium constants, and susceptibility to chemical transformations.

For instance, in studies of N-(1-benzylpiperidin-4-yl)arylacetamides, it was found that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influenced their binding affinity for sigma1 receptors. researchgate.netnih.gov Similarly, for N-benzyl phenethylamines, the nature of the substituents on both the phenethylamine (B48288) and the N-benzyl parts of the molecule had a significant impact on receptor binding affinity and functional activity. nih.gov These findings suggest that electronic effects play a crucial role in the reactivity and interactions of these types of molecules.

A quantitative structure-activity relationship (QSAR) study on N-benzylacetamide and 3-(phenylamino)propanamide analogues with anticonvulsant properties identified key molecular descriptors that correlate with their activity, highlighting the importance of specific structural features. woarjournals.org

Stereoisomeric Forms and their Distinct Chemical Behavior

The 2,2-diphenylpropanamide core contains a chiral center at the C2 position if the two phenyl groups are not identically substituted. Even in this compound, the presence of the methyl group at C2 makes it a chiral center. Therefore, this compound can exist as two enantiomers (R and S forms).

The distinct chemical behavior of stereoisomers is a well-established principle in chemistry. Enantiomers have identical physical properties in an achiral environment but can exhibit different reactivity towards other chiral molecules or in chiral environments.

In a study of the related N-benzyl-2-acetamido-3-methoxypropionamide, the individual stereoisomers were evaluated, and it was found that the anticonvulsant activity resided principally in the (R)-stereoisomer, demonstrating a clear difference in biological activity between the enantiomers. nih.gov This highlights the importance of stereochemistry in the interaction of these molecules with biological systems.

Bioisosteric Transformations for Modulating Molecular Interactions (focus on fundamental chemical changes, not clinical efficacy)

Bioisosteric transformations involve replacing a functional group with another that has similar physical or chemical properties, with the goal of modifying the molecule's interactions. nih.gov This strategy is widely used to alter properties such as size, shape, electronic distribution, and hydrogen bonding capacity. u-tokyo.ac.jp

For this compound, bioisosteric transformations can be applied to several parts of the molecule:

Amide Bond: As discussed in section 6.1.3, replacing the amide bond with bioisosteres like heterocycles (e.g., oxadiazoles, triazoles) or other functional groups (e.g., trifluoroethylamines) can fundamentally change the molecule's hydrogen bonding pattern and metabolic stability. nih.govcambridgemedchemconsulting.comdrughunter.com

Phenyl Rings: The phenyl rings of the diphenyl core could be replaced with other aromatic or heteroaromatic systems to explore the impact on π-stacking interactions and electronic properties. For example, replacing a phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, altering the electronic distribution and potential for hydrogen bonding.

Benzyl Group: The benzyl group itself can be considered a bioisostere for other lipophilic groups.

These transformations are fundamental chemical changes that allow for a systematic exploration of the chemical space around the this compound scaffold to understand how molecular interactions can be modulated.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-benzyl-2-acetamidopropionamide |

| N-benzyl phenethylamines |

| N-(1-benzylpiperidin-4-yl)arylacetamides |

| Indolylglyoxylyl derivatives |

| 1,2,4-oxadiazoles |

| Trifluoroethylamines |

| 3-(phenylamino)propanamide |

Advanced Analytical Methodologies for N Benzyl 2,2 Diphenylpropanamide Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the separation and purification of chemical compounds. For N-benzyl-2,2-diphenylpropanamide, various chromatographic methods are utilized to ensure the identity, purity, and stability of the molecule.

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice due to its versatility and wide applicability. The lipophilicity of diphenylacetamide derivatives makes them suitable for RP-HPLC analysis. researchgate.net Validation of the developed HPLC method is critical and is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for Purity Determination of Amide Compounds

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Gradient elution is often used to resolve compounds with a wide range of polarities. |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. | Ensures elution of both polar impurities and the less polar main compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing analysis time and separation efficiency. |

| Column Temperature | 30 °C | Controls retention time reproducibility and can improve peak shape. |

| Detection | UV/Vis Diode Array Detector (DAD) at 254 nm and 220 nm | DAD allows for the monitoring of multiple wavelengths and spectral confirmation of peak identity. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table represents a generalized starting point for method development. Actual conditions would be optimized for this compound.

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds. In the context of this compound research, GC is primarily used to identify and quantify volatile impurities that may be present from the synthesis process. These can include residual solvents (e.g., toluene, methanol) or volatile by-products. nih.gov The technique separates compounds based on their boiling points and interaction with the stationary phase. For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility.

The analysis of N-benzyl substituted phenethylamines and tryptamines has been successfully performed using GC, demonstrating its utility for this class of compounds. nih.gov The differentiation of regioisomers, which can be a significant challenge, has also been achieved using GC with specialized columns. researchgate.netojp.gov

Although this compound itself is achiral, related structures or derivatives may possess chiral centers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, such as faster analysis times and reduced organic solvent consumption. afmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. afmps.be

The development of a chiral SFC method often involves screening a variety of chiral stationary phases (CSPs) and organic modifiers (e.g., methanol, ethanol) to find the optimal conditions for enantiomeric resolution. afmps.beresearchgate.net Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. afmps.be In some cases, coupling achiral and chiral columns can simplify the isolation of pure enantiomers from complex mixtures containing achiral impurities. americanpharmaceuticalreview.com

Table 2: Generic SFC Screening Strategy for Chiral Compounds

| Parameter | Conditions | Rationale |

| Columns (CSPs) | 4-6 complementary polysaccharide-based columns (e.g., Amylose, Cellulose derivatives) | Maximizes the chance of finding enantioselectivity through different chiral recognition mechanisms. afmps.be |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol, Isopropanol) | The type and percentage of the modifier significantly influence selectivity and resolution. afmps.be |

| Additives | Basic (e.g., Isopropylamine) or acidic (e.g., Trifluoroacetic acid) additives for amine or acid-containing analytes | Improves peak shape and can enhance enantioselectivity. |

| Temperature | Typically 35-40 °C | Affects fluid density and analyte-CSP interactions. researchgate.net |

| Backpressure | 100-150 bar | Maintains the supercritical state of CO₂ and influences retention. researchgate.net |

This table outlines a general screening approach. The selection of specific columns and modifiers is compound-dependent.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for identifying and quantifying compounds in complex matrices. In a research setting, it is the gold standard for impurity profiling and the identification of potential metabolites. The initial separation by LC reduces matrix effects and separates isomers, while the tandem mass spectrometer provides structural information for identification. lcms.cz

For impurity profiling of this compound, LC-MS/MS can detect and identify process-related impurities or degradation products at very low levels. uu.nlsciex.com This is critical as even trace-level impurities can have significant impacts. The workflow involves acquiring high-resolution mass data for the parent compound and any detected impurities, followed by MS/MS fragmentation to elucidate their structures. lcms.czsciex.com

Table 3: Potential Impurities of this compound for LC-MS/MS Profiling

| Potential Impurity | Origin | Analytical Challenge |

| Diphenylacetic acid | Starting material for a potential synthesis route or hydrolysis product. | Different polarity from the final product. |

| Benzylamine (B48309) | Starting material for a potential synthesis route. | More volatile and polar than the final product. |

| N-benzyl-2,2-diphenylacetamide | Potential by-product from an alternative starting material (diphenylacetic acid vs. diphenylpropanoic acid). | Structurally very similar, may co-elute. |

| Oxidized derivatives | Degradation product from exposure to air/light. | Introduction of polar groups (e.g., hydroxyl). |

| Unidentified reaction by-products | Side reactions during synthesis. | Structure unknown, requires MS/MS for elucidation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for monitoring the progress of chemical reactions and analyzing the composition of reaction mixtures. semanticscholar.org It is particularly useful for identifying starting materials, intermediates, by-products, and the final product in a single run, provided the components are sufficiently volatile and thermally stable. nih.gov

In the synthesis of this compound, GC-MS can be used to optimize reaction conditions (e.g., temperature, reaction time, catalyst loading) by providing a rapid snapshot of the mixture's composition. semanticscholar.org The mass spectrometer confirms the identity of each peak in the chromatogram, which is crucial for distinguishing between isomers or closely related structures that might not be resolved by GC alone. researchgate.netojp.gov For instance, GC-MS has been instrumental in characterizing reaction products in the synthesis of related diphenylamine (B1679370) derivatives and differentiating between regioisomers of N-benzyl compounds. nih.govnih.gov

Table 4: Typical GC-MS Parameters for Reaction Mixture Monitoring

| Parameter | Typical Setting | Purpose |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) | Provides good separation for a range of aromatic compounds with varying polarities and boiling points. ojp.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min. | Temperature programming allows for the separation of compounds with a wide range of boiling points. ojp.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural identification. |

| Mass Range | 40-550 amu | Covers the expected mass range for starting materials, products, and by-products. |

| Solvent Delay | 3-5 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |

This table provides a general method. The temperature program and other parameters would be optimized based on the specific components of the reaction mixture.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Research

Spectrophotometric methods rely on the principle of light absorption by a compound. For a compound to be quantifiable by UV-Vis spectrophotometry, it must possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region. The presence of two phenyl rings and a benzyl (B1604629) group in this compound suggests it would absorb in the UV range. However, without experimental data, the specific wavelengths of maximum absorbance (λmax), molar absorptivity, and the linear range of detection according to the Beer-Lambert Law are unknown.

Similarly, electrochemical methods, which measure changes in electrical properties like current or potential, require the compound to be electrochemically active—that is, it must be capable of being oxidized or reduced within a certain potential window. While the amide linkage and aromatic rings could potentially be electroactive, no specific studies confirming this or detailing the voltammetric behavior of this compound have been found.

In the broader context of analyzing related structures, spectrophotometric methods have been developed for the simultaneous determination of compounds like benzyl alcohol and diclofenac (B195802) in pharmaceutical formulations. researchgate.net These methods, however, are tailored to the specific spectral properties of those compounds and cannot be directly extrapolated to this compound.

Emerging Research Areas and Future Perspectives for N Benzyl 2,2 Diphenylpropanamide

While N-benzyl-2,2-diphenylpropanamide is not a widely studied compound, its unique structure, which combines a sterically demanding 2,2-diphenylpropyl group with a flexible N-benzyl moiety, positions it as a molecule of significant interest for future research. The exploration of its chemical properties and potential applications is just beginning, opening up several emerging areas of investigation. This article delves into the prospective research directions for this compound, focusing on its potential in materials science, organic synthesis, and the application of modern computational methods to predict and discover its functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2,2-diphenylpropanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via multi-step acylation reactions. For example, Friedel-Crafts acylation (as used for structurally similar trifluoroacetamide derivatives) involves reacting benzylamine with an appropriate acyl chloride under controlled temperature (e.g., 60–80°C) and anhydrous conditions . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should be employed to monitor reaction progress and confirm intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. For instance, H NMR can identify the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the propanamide backbone’s methyl/methylene signals (δ 1.2–2.0 ppm). Fourier-transform infrared spectroscopy (FTIR) can validate the amide carbonyl stretch (~1650 cm) .

Q. What are the primary chemical reactions this compound undergoes, and how can they be leveraged in derivatization?

- Methodological Answer : The amide group and aromatic rings enable reactions such as:

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H) to yield amines.

- Electrophilic substitution : Nitration or halogenation on phenyl rings using HNO/HSO or Cl/FeCl .

- Oxidation : Formation of nitro derivatives via HNO/AcOH .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial activity of this compound?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Compare results to positive controls (e.g., fluconazole) and analyze data using statistical tests like Duncan’s multiple range test (p = 0.05) to resolve activity discrepancies .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., AmpC beta-lactamase, CYP51). Prepare ligand structures using Mercury software and validate docking poses via hydrogen-bonding analysis (e.g., interactions with TYR250 or HIS236 residues) .

Q. How should conflicting data in biological activity studies be addressed methodologically?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables. Replicate assays under standardized conditions (pH, temperature) and validate using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity vs. docking predictions) .

Notes

- Contradictions : Variability in MIC values may arise from strain-specific resistance or assay conditions. Standardize inoculum size and growth media across replicates .

- Advanced Tools : High-throughput screening (HTS) and quantum mechanical calculations (DFT) can further elucidate reactivity and pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.